3-Chloro-6-(dimethylamino)-2-iodobenzaldehyde
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Overview
Description
3-Chloro-6-(dimethylamino)-2-iodobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes This compound is characterized by the presence of a chloro group, a dimethylamino group, and an iodine atom attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(dimethylamino)-2-iodobenzaldehyde can be achieved through several synthetic routes. One common method involves the iodination of 3-chloro-6-(dimethylamino)benzaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-chloro-6-(dimethylamino)benzaldehyde is coupled with an iodoarene in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(dimethylamino)-2-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 3-chloro-6-(dimethylamino)-2-iodobenzoic acid.
Reduction: Formation of 3-chloro-6-(dimethylamino)-2-iodobenzyl alcohol.
Scientific Research Applications
3-Chloro-6-(dimethylamino)-2-iodobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(dimethylamino)-2-iodobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the dimethylamino group can enhance its binding affinity to certain targets, while the chloro and iodo groups may influence its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-(dimethylamino)benzaldehyde: Lacks the iodine atom, which may affect its reactivity and applications.
3-Iodo-6-(dimethylamino)benzaldehyde: Lacks the chloro group, which may influence its chemical properties.
3-Chloro-2-iodobenzaldehyde: Lacks the dimethylamino group, which may reduce its biological activity.
Uniqueness
3-Chloro-6-(dimethylamino)-2-iodobenzaldehyde is unique due to the combination of chloro, dimethylamino, and iodo groups on the benzaldehyde core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-6-(dimethylamino)-2-iodobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClINO/c1-12(2)8-4-3-7(10)9(11)6(8)5-13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHJEBZUZLUGEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=C(C=C1)Cl)I)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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